Misoprostol a - 58682-86-3

Misoprostol a

Catalog Number: EVT-383937
CAS Number: 58682-86-3
Molecular Formula: C22H36O4
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. [] Prostaglandins are lipid compounds with diverse hormone-like effects in the body. As a PGE1 analog, misoprostol mimics the effects of naturally occurring PGE1, binding to and activating specific prostaglandin receptors.

Future Directions
  • Optimizing Regimens: Continued research is needed to determine the optimal misoprostol regimens for specific applications, considering factors like dosage, route of administration, and gestational age. This includes exploring combinations with other agents to enhance efficacy and minimize side effects. []

Misoprostol Acid

  • Compound Description: Misoprostol acid is the major active metabolite of Misoprostol. It is a prostaglandin E1 (PGE1) analog that exhibits gastroprotective effects and is used for preventing NSAID-induced ulcers. [, ]
  • Relevance: Misoprostol acid is directly formed from Misoprostol in vivo and is responsible for many of its pharmacological effects. Compared to Misoprostol, Misoprostol acid might have a longer half-life and different pharmacokinetic properties. [, ]

Dinoprostone (PGE2)

  • Compound Description: Dinoprostone is a naturally occurring prostaglandin E2 (PGE2). It is used clinically to induce labor, terminate pregnancy, and manage miscarriage. [, ]

Mifepristone

  • Compound Description: Mifepristone is a synthetic steroid compound that acts as a progesterone receptor antagonist. It is often used in conjunction with Misoprostol for medical abortion and induction of labor. [, , , , ]
  • Relevance: Mifepristone sensitizes the uterus to the effects of prostaglandins like Misoprostol. The combination of Mifepristone and Misoprostol has been shown to be more effective for inducing abortion and labor than Misoprostol alone. [, , , , ]

Cloprostenol

  • Compound Description: Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) used primarily in veterinary medicine for estrus synchronization and inducing parturition in animals. []
  • Relevance: Cloprostenol shares a similar mechanism of action with Carboprost, acting on prostaglandin F receptors. Though not directly used in humans, its inclusion in toxicological studies alongside Misoprostol highlights the widespread use of prostaglandin analogs in various medical fields. []

6. Sulprostone * Compound Description: Sulprostone is a synthetic prostaglandin E2 (PGE2) analog. Like Misoprostol and Dinoprostone, it can induce labor and abortion. []* Relevance: Sulprostone's presence in the same toxicological investigation as Misoprostol underscores the importance of accurate identification and quantification of prostaglandins, especially in cases of suspected misuse or counterfeit medications. []

  • Compound Description: Oxytocin is a naturally occurring peptide hormone produced by the hypothalamus and secreted by the posterior pituitary gland. It plays a critical role in labor, lactation, and social bonding. [, , ]
  • Relevance: Oxytocin is a standard uterotonic agent often used in conjunction with prostaglandins like Misoprostol for labor induction and management of postpartum hemorrhage. Several studies have compared the efficacy and safety of Misoprostol and Oxytocin in various obstetric scenarios. [, , ]
  • Compound Description: ISMN is a long-acting nitrate medication primarily used to treat angina pectoris (chest pain). []
  • Relevance: Although not directly structurally related to Misoprostol, ISMN has been investigated for its potential synergistic effects with Misoprostol in cervical ripening. This combination aims to reduce the total dose of Misoprostol required, potentially minimizing its side effects. []
  • Compound Description: Letrozole is a non-steroidal aromatase inhibitor, primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It works by reducing the body’s production of estrogen. [, ]
  • Relevance: Recent studies have explored Letrozole as a potential alternative to Mifepristone for inducing medical abortion, particularly in the first trimester. Like Mifepristone, Letrozole can prime the uterus for Misoprostol’s actions, leading to increased efficacy in terminating pregnancies. [, ]

Clomiphene Citrate

  • Compound Description: Clomiphene Citrate is a selective estrogen receptor modulator (SERM) widely used to induce ovulation in women with infertility issues, particularly those with polycystic ovary syndrome (PCOS). []
Synthesis Analysis

The synthesis of Misoprostol involves multiple methods that have been refined over the years. One notable approach includes the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the intramolecular isomerization of A-type Misoprostol to B-type Misoprostol. This method allows for the efficient separation of enantiomers without impurities, confirmed through spectral analyses such as nuclear magnetic resonance (NMR) and mass spectroscopy .

Another method described involves hydrolyzing Misoprostol in the presence of biological enzymes, which enhances reaction specificity and minimizes by-products. This technique utilizes column chromatography for purification, leading to a more stable product with reduced costs for commercial production .

Chemical Reactions Analysis

Misoprostol undergoes various chemical reactions that are critical to its functionality. The primary reaction involves its interaction with specific receptors in the gastrointestinal tract and uterus, leading to increased mucus production and decreased gastric acid secretion. Additionally, it facilitates uterine contractions by stimulating smooth muscle tissue.

In laboratory settings, Misoprostol can be modified through esterification or hydrolysis reactions to produce derivatives with altered pharmacokinetic profiles. For example, hydrolysis can yield Misoprostol acid, which serves as an impurity reference in quality control processes .

Mechanism of Action

The mechanism of action of Misoprostol primarily revolves around its agonistic effects on prostaglandin receptors (EP receptors). Upon administration, it binds to these receptors in the gastric mucosa, leading to increased bicarbonate and mucus secretion while inhibiting gastric acid secretion from parietal cells. In obstetric applications, it induces labor by stimulating uterine contractions through similar receptor interactions .

Data from clinical studies indicate that various routes of administration (oral vs. vaginal) affect its pharmacodynamics and efficacy in inducing abortion or labor . The precise dosing regimens are tailored based on these pharmacological insights.

Physical and Chemical Properties Analysis

Misoprostol exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 150°C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

These properties influence its formulation into various dosage forms and impact its stability during storage and transport .

Applications

Misoprostol has several significant applications in medicine:

  • Gastroenterology: Used for preventing gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs.
  • Obstetrics/Gynecology: Induces labor, manages missed abortion, and facilitates medical termination of pregnancy.
  • Research: Investigated for potential uses in treating conditions like postpartum hemorrhage due to its uterotonic properties.

Ongoing studies continue to explore new formulations and delivery methods that may enhance its efficacy while minimizing side effects .

Introduction to Misoprostol: Historical Context and Global Health Relevance

Evolution of Misoprostol: From Gastric Ulcer Prophylaxis to Reproductive Health

Misoprostol, synthesized in 1973, entered the global market under Pfizer’s brand name Cytotec in the mid-1980s as a treatment for gastric ulcers. Its primary mechanism involved inhibiting gastric acid secretion and promoting mucosal cytoprotection through prostaglandin E1 agonism [2] [9]. By the late 1980s, clinicians in Brazil observed an unexpected secondary effect: pregnant women using misoprostol off-label experienced reduced complications from incomplete abortions. This incidental discovery revealed its potent uterotonic properties—cervical softening and uterine contraction—which paved the way for obstetric applications [1] [9].

Over decades, rigorous clinical research validated misoprostol’s efficacy across reproductive health indications:

  • Postpartum hemorrhage (PPH) prevention/treatment: Shown to reduce maternal mortality by 25% in low-resource settings where hemorrhage is a leading cause of death [1] [4].
  • Medical abortion: Effective alone or combined with mifepristone, particularly where surgical abortion is inaccessible [6] [10].
  • Management of incomplete abortion and labor induction: Demonstrated equivalence to surgical interventions like manual vacuum aspiration [1].

Despite lacking formal FDA approval for obstetric uses, its off-label adoption surged globally. This transition exemplifies "pharmaceutical repurposing," driven by grassroots clinical innovation rather than commercial pharmaceutical development [9].

Global Health Impact: Inclusion in WHO Essential Medicines List and Access Disparities

The World Health Organization (WHO) formally recognized misoprostol’s public health value through a staged inclusion in its Model List of Essential Medicines (EML):

  • 2005: Listed for labor induction.
  • 2010/2011: Added for post-abortion care (PAC) and PPH prevention.
  • 2015: Approved for PPH treatment.
  • 2019: Elevated to the core list alongside mifepristone, removing the requirement for "close medical supervision" [4] [10].

This reclassification acknowledged that misoprostol could be safely administered by non-physicians, expanding access in regions with scarce health workers (e.g., sub-Saharan Africa, with only 2.2 health workers per 1,000 people) [1] [4]. However, its abortifacient properties triggered geopolitical barriers:

  • Legal restrictions: The U.S. Helms Amendment and Global Gag Rule limited funding for programs involving abortion-related uses [9].
  • Stigma: In Francophone Africa, abortion stigma impeded integration into routine care despite high maternal mortality [1] [9].
  • Regulatory fragmentation: As of 2023, 96 countries approved mifepristone-misoprostol regimens, but misoprostol alone remains critical in restrictive settings [6] [10].

Table 1: WHO Essential Medicines List Milestones for Misoprostol

YearIndication AddedList StatusKey Policy Change
2005Labor inductionComplementaryInitial recognition
2011PPH preventionComplementaryExpanded obstetric use
2015PPH treatmentComplementaryEmergency indication
2019Medical abortionCoreRemoval of "close medical supervision" requirement

Socioeconomic Implications: Cost-Effectiveness and Thermostability in Low-Resource Settings

Misoprostol’s socioeconomic advantages center on its low cost, thermostability, and ease of administration:

  • Cost savings: A cost-consequences analysis in mixed hospital/community settings showed that substituting misoprostol for oxytocin in areas without refrigeration saved $533 per 1,000 births. This strategy prevented 37 PPH cases and reduced blood transfusions by 6 per 1,000 births [3] [5].
  • Thermostability: Unlike oxytocin, which degrades without refrigeration (2°C–8°C), misoprostol retains efficacy for years at 30°C, circumventing cold-chain logistics that burden 40%–60% of low-resource clinics [1] [4] [8].
  • Task-shifting potential: Training traditional birth attendants (TBAs) to administer misoprostol in community births increased coverage in rural West Africa, where 80% of deliveries occur outside hospitals [8] [9].

However, these benefits are counterbalanced by systemic challenges:

  • Pharmaceuticalization critique: Reliance on misoprostol risks neglecting underlying health system weaknesses. For example, in Tanzania, prioritizing misoprostol distribution overshadowed investments in emergency obstetric facilities [1] [9].
  • Equity gaps: Despite generic pricing ($0.32–$0.75 per tablet), stockouts persist in public health systems, diverting low-income women to unregulated markets [1] [10].

Table 2: Cost-Benefit Analysis of Misoprostol vs. Oxytocin for PPH Prevention

StrategyPPH Cases Prevented per 1,000 BirthsBlood Transfusions AvoidedNet Cost Savings (USD)Additional Side Effects (Shivering/Fever)
Oxytocin (hospital) + Misoprostol (community)224320+130 cases
Misoprostol (hospital + community)376533+217 cases
Data source: Cost-consequences analysis in low-resource settings [3] [5]

Properties

CAS Number

58682-86-3

Product Name

Misoprostol a

IUPAC Name

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1

InChI Key

OCWJVIUDOHXKHI-PWNUKQCCSA-N

SMILES

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O

Synonyms

16-hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester
HMOPDA-methyl este

Canonical SMILES

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.